(2-(1H-Tetrazol-5-yl)phenyl)boronic acid
Overview
Description
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BN4O2 and a molecular weight of 189.97 g/mol It is characterized by the presence of a tetrazole ring attached to a phenylboronic acid moiety
Mechanism of Action
Target of Action
It has been used as a reagent in the synthesis of pharmaceuticals for the treatment of glaucoma and diabetic retinopathy . It also plays a significant role in the development of drugs to combat cardiovascular diseases by inhibiting platelet aggregation .
Mode of Action
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid acts as a reactant in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation process, which is widely used in organic chemistry to synthesize various organic compounds .
Biochemical Pathways
It is involved in the synthesis of biaryltetrazole derivatives , which can affect various biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
Its specificity in binding makes it helpful in pharmaceutical synthesis , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize. For instance, it acts as a reagent in the synthesis of pharmaceuticals for the treatment of glaucoma and diabetic retinopathy , conditions that involve changes at the cellular level in the eyes.
Action Environment
The stability and efficacy of this compound can be influenced by environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a tetrazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes and receptors involved in various diseases .
Industry: The compound is used in the synthesis of advanced materials and polymers, contributing to the development of new materials with unique properties .
Comparison with Similar Compounds
- (4-(1H-Tetrazol-5-yl)phenyl)boronic acid
- (3-(1H-Tetrazol-5-yl)phenyl)boronic acid
- (2-(1H-Tetrazol-5-yl)phenyl)boronic acid hydrochloride
Uniqueness: this compound is unique due to the specific positioning of the tetrazole ring on the phenylboronic acid moiety, which influences its reactivity and binding properties. This unique structure allows for selective interactions with biological targets and enhances its utility in various applications .
Properties
IUPAC Name |
[2-(2H-tetrazol-5-yl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXWYFECKHTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NNN=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457562 | |
Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155884-01-8 | |
Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tetrazol-5-yl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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